molecular formula C17H13NO2S B112561 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde CAS No. 383141-54-6

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde

Cat. No. B112561
M. Wt: 295.4 g/mol
InChI Key: BTQFCFRWPGXGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde” is a chemical compound . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound also contains a benzyloxy group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of “4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde” consists of a thiazole ring attached to a phenyl ring through a carbaldehyde group . The phenyl ring is further substituted with a benzyloxy group .

Scientific Research Applications

Chemical Synthesis and Structural Investigation

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde and its derivatives have been utilized in various chemical syntheses. For instance, Zaharia et al. (2008) studied the reaction of a related compound, 2-phenyl-thiazol-4-carbaldehyde, with 2-bromoacetophenone, leading to a mixture of compounds structurally investigated using spectroscopic methods (Zaharia et al., 2008).

Antimicrobial Properties

The antimicrobial properties of derivatives of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde have been a focus of research. Govori et al. (2013) explored the antibacterial activity of certain coumarine derivatives, which are structurally related to this compound, showing moderate to high activity against various bacterial strains (Govori et al., 2013).

Antioxidant and Anti-inflammatory Activity

Sudha et al. (2021) synthesized derivatives of a similar compound, 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, evaluating them for antioxidant and anti-inflammatory activities. They found significant activities in the synthesized compounds, with certain molecules showing potent effects (Sudha et al., 2021).

Anticancer and Antiviral Activities

Lozynskyi et al. (2016) conducted a study on novel thiazole carbaldehydes, closely related to the compound , evaluating their anticancer and antiviral activities. They identified specific derivatives with high levels of antimitotic activity against leukemia and significant effects on various viruses (Lozynskyi et al., 2016).

Synthesis of Novel Heterocycles

Baashen et al. (2017) used a related compound, 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, as a precursor for synthesizing novel heterocycles. This study highlights the versatility of such compounds in synthesizing structurally diverse molecules (Baashen et al., 2017).

Pharmaceutical Applications

Deshmukh et al. (2017) synthesized thiazolidinone derivatives starting from a compound similar to 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde, demonstrating notable antihyperglycemic activity in in vivo evaluations (Deshmukh et al., 2017).

properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c19-10-17-18-16(12-21-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQFCFRWPGXGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde

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